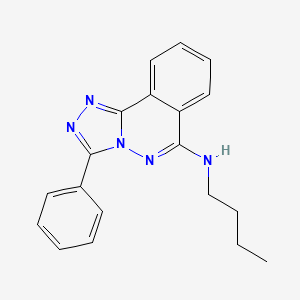
Decaglyceryl pentastearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decaglyceryl pentastearate is synthesized through the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation . The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, glycerin and stearic acid, are mixed in precise ratios and subjected to controlled heating and stirring. The reaction mixture is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Decaglyceryl pentastearate primarily undergoes hydrolysis and saponification reactions. In hydrolysis, the ester bonds are broken down in the presence of water, yielding glycerin and stearic acid. Saponification involves the reaction of this compound with a strong base, such as sodium hydroxide, to produce glycerin and the sodium salt of stearic acid .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Saponification: Sodium hydroxide or potassium hydroxide, water, elevated temperatures.
Major Products
Hydrolysis: Glycerin and stearic acid.
Saponification: Glycerin and sodium stearate (soap).
Wissenschaftliche Forschungsanwendungen
Decaglyceryl pentastearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as an emulsifier in various formulations, including emulsions, creams, and lotions. Its ability to stabilize oil-in-water and water-in-oil emulsions makes it valuable in the preparation of complex chemical mixtures .
Biology
In biological research, this compound is employed as a surfactant in the preparation of liposomes and other lipid-based delivery systems. It enhances the stability and bioavailability of encapsulated compounds, making it useful in drug delivery and gene therapy applications .
Medicine
In the pharmaceutical industry, this compound is used as an excipient in topical formulations, such as creams and ointments. Its non-irritating and non-sensitizing properties make it suitable for use in products designed for sensitive skin .
Industry
In industrial applications, this compound is utilized as a surfactant in the production of detergents, lubricants, and other specialty chemicals. Its high resistance to salts and acids makes it effective in harsh environments .
Wirkmechanismus
Decaglyceryl pentastearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. The molecular structure of this compound, with its hydrophilic glycerin backbone and hydrophobic stearic acid chains, enables it to interact with both aqueous and lipid environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Polyglyceryl-3 stearate
- Polyglyceryl-6 stearate
- Polyglyceryl-10 stearate
Uniqueness
Decaglyceryl pentastearate is unique due to its high degree of polymerization, which provides enhanced emulsifying properties compared to lower polyglyceryl esters. Its ability to form stable emulsions in a wide range of conditions, including high salt and acid concentrations, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
95461-64-6 |
|---|---|
Molekularformel |
C120H250O30 |
Molekulargewicht |
2173.2 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl octadecanoate;propane-1,2-diol |
InChI |
InChI=1S/5C21H42O4.5C3H8O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;5*1-3(5)2-4/h5*20,22-23H,2-19H2,1H3;5*3-5H,2H2,1H3 |
InChI-Schlüssel |
DINAZWYMBSZRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















